

Structure-activity relationship (SAR) of 2-cyanopyrrole derivatives

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Compound of Interest

Compound Name: Pyrrole-2-carbonitrile

Cat. No.: B156044

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A Comprehensive Guide to the Structure-Activity Relationship of 2-Cyanopyrrole Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of promising chemical scaffolds is paramount. This guide provides a detailed comparison of 2-cyanopyrrole derivatives, focusing on their diverse biological activities, supported by experimental data. We delve into their potential as tyrosinase inhibitors, anticancer agents, and antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-cyanopyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring and any appended aromatic systems.

Tyrosinase Inhibition: The inhibitory potency of 2-cyanopyrrole derivatives against tyrosinase, a key enzyme in melanin biosynthesis, is a well-studied area. The SAR suggests that:

- **Substituents on the Phenyl Ring:** The presence and position of substituents on a phenyl ring attached to the pyrrole core play a crucial role. For instance, a 2-vinyl group on the benzene ring has been shown to significantly enhance inhibitory activity.^{[1][2]} Dual substitutions on the benzene ring can also lead to improved potency.^{[1][2]}
- **Electron-donating vs. Electron-withdrawing Groups:** The electronic nature of the substituents can modulate activity. However, a clear trend is not always evident and is likely dependent on the overall substitution pattern.

- **The 2-Cyano Group:** The cyano group at the 2-position of the pyrrole ring is considered a key pharmacophore, potentially interacting with the copper ions in the active site of tyrosinase.[1][2]

Anticancer Activity: Several pyrrole derivatives, including those with a cyano group, have demonstrated cytotoxic effects against various cancer cell lines. Key SAR observations include:

- **Aromatic Substituents:** The nature of aromatic groups attached to the pyrrole core significantly impacts cytotoxicity. For example, derivatives with a benzoyl group and a 2-benzylaminophenyl moiety have shown strong antitumor effects, particularly against colon cancer cells.[3][4]
- **Substitution Pattern:** The substitution pattern on the pyrrole and associated phenyl rings can determine the selectivity and potency against different cancer cell lines.

Antimicrobial Activity: 2-Cyanopyrrole derivatives and related compounds have shown promise as antibacterial and antifungal agents. The SAR in this context indicates that:

- **Fused Ring Systems:** The fusion of the pyrrole ring with other heterocyclic systems, such as imidazoline or pyrimidine, can lead to potent antimicrobial agents.
- **Substituents on Appended Rings:** The nature of substituents on aryl rings attached to the pyrrole or fused systems influences the antimicrobial spectrum and potency. For instance, chloro-substituted phenyl rings have been associated with good antibacterial activity.

Comparative Performance Data

The following tables summarize the quantitative data for the biological activities of various 2-cyanopyrrole derivatives and related compounds.

Tyrosinase Inhibitory Activity

Compound ID	Substituents	IC50 (μM) vs. Mushroom Tyrosinase	Reference
A1	Unsubstituted Phenyl	7.24	[5]
A2	2-Fluoro Phenyl	8.72	[5]
A3	3-Fluoro Phenyl	21.43	[5]
A4	2-Bromo Phenyl	8.47	[5]
A5	3-Bromo Phenyl	16.52	[5]
A6	4-Bromo Phenyl	8.17	[5]
A7	2-Methoxy Phenyl	23.57	[5]
A8	4-Methoxy Phenyl	89.15	[5]
A9	4-Trifluoromethyl Phenyl	12.44	[5]
A10	2,4-Dichloro Phenyl	4.83	[5]
A11	3,4-Dichloro Phenyl	2.11	[5]
A12	2-Vinyl Phenyl	0.97	[5][6]
Kojic Acid	(Reference)	28.72	[5][6]

Anticancer Activity (Cytotoxicity)

Compound ID	Cancer Cell Line	Assay	Activity	Reference
4a	LoVo (Colon)	MTS	30.87% viability decrease at 50 μ M	[7]
4d	LoVo (Colon)	MTS	54.19% viability decrease at 50 μ M	[7]
4a	MCF-7 (Breast)	MTS	Strong antitumor effect at 400 μ M (15.13% viability at 48h)	[3][4]
4d	MCF-7 (Breast)	MTS	Strong antitumor effect at 400 μ M (12.82% viability at 48h)	[3][4]

Antimicrobial Activity

Compound ID	Bacterial Strain	MIC (μ g/mL)	Reference
BM212	Mycobacterium tuberculosis	0.7 - 1.5	[8]
1b	Escherichia coli	Potent activity	[9]
3b	Staphylococcus aureus	Potent activity	[9]
Phallusialide A	MRSA	32	[10]
Phallusialide B	Escherichia coli	64	[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tyrosinase Inhibitory Assay

This assay is used to determine the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.^{[1][2][11]}

Materials:

- Mushroom Tyrosinase (EC 1.14.18.1)
- L-3,4-dihydroxyphenylalanine (L-DOPA)
- 50 mM Sodium Phosphate Buffer (pH 6.8)
- Test compounds dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution (in buffer).
- Include a negative control (with DMSO instead of test compound) and a blank (buffer only).
- Pre-incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
- Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.
- The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
- The percentage of inhibition is calculated using the formula: % Inhibition = $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] \times 100$, where V is the reaction rate.

- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.^{[4][12][13]}

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for another 3-4 hours at 37°C.
- Carefully remove the medium and add 150-200 μ L of the solubilization solution to each well to dissolve the formazan crystals.

- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test compounds dissolved in a suitable solvent
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator

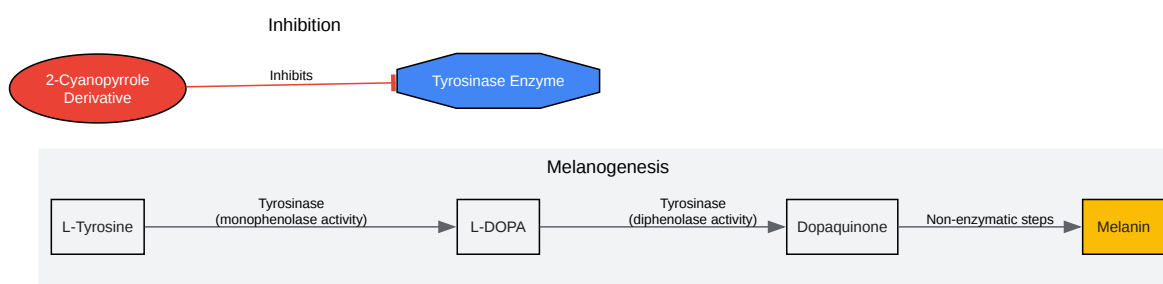
Procedure:

- Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.

- Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).
- Incubate the plate at 35-37°C for 16-20 hours.
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

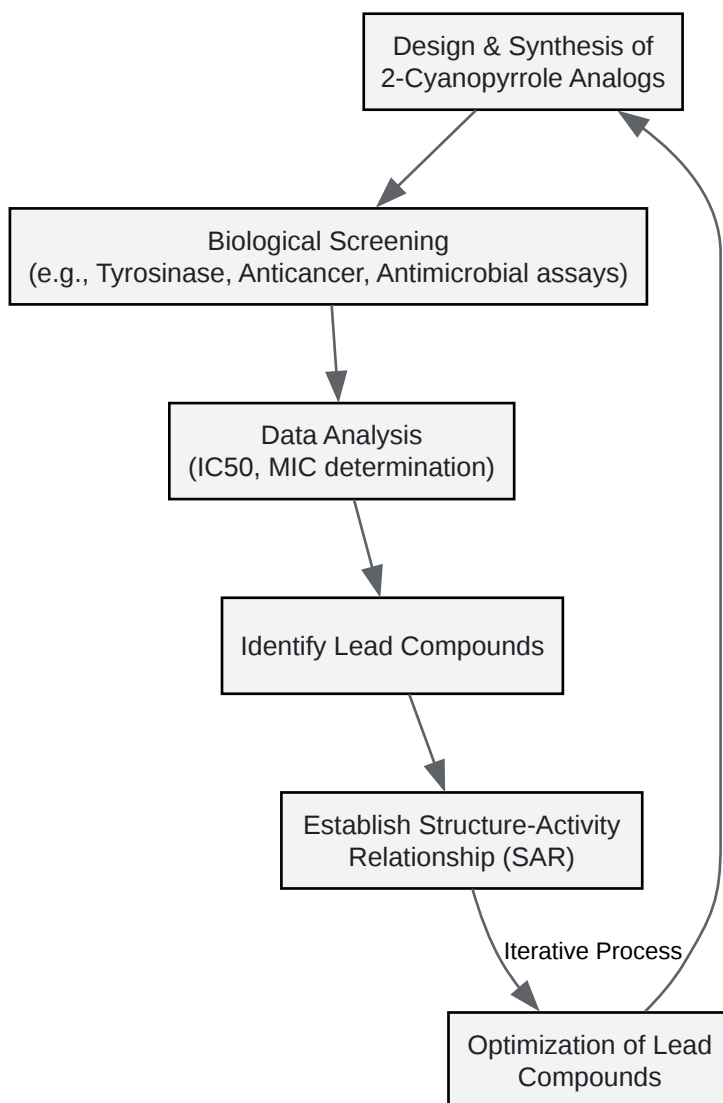
Visualizations

The following diagrams illustrate key concepts and workflows related to the study of 2-cyanopyrrole derivatives.



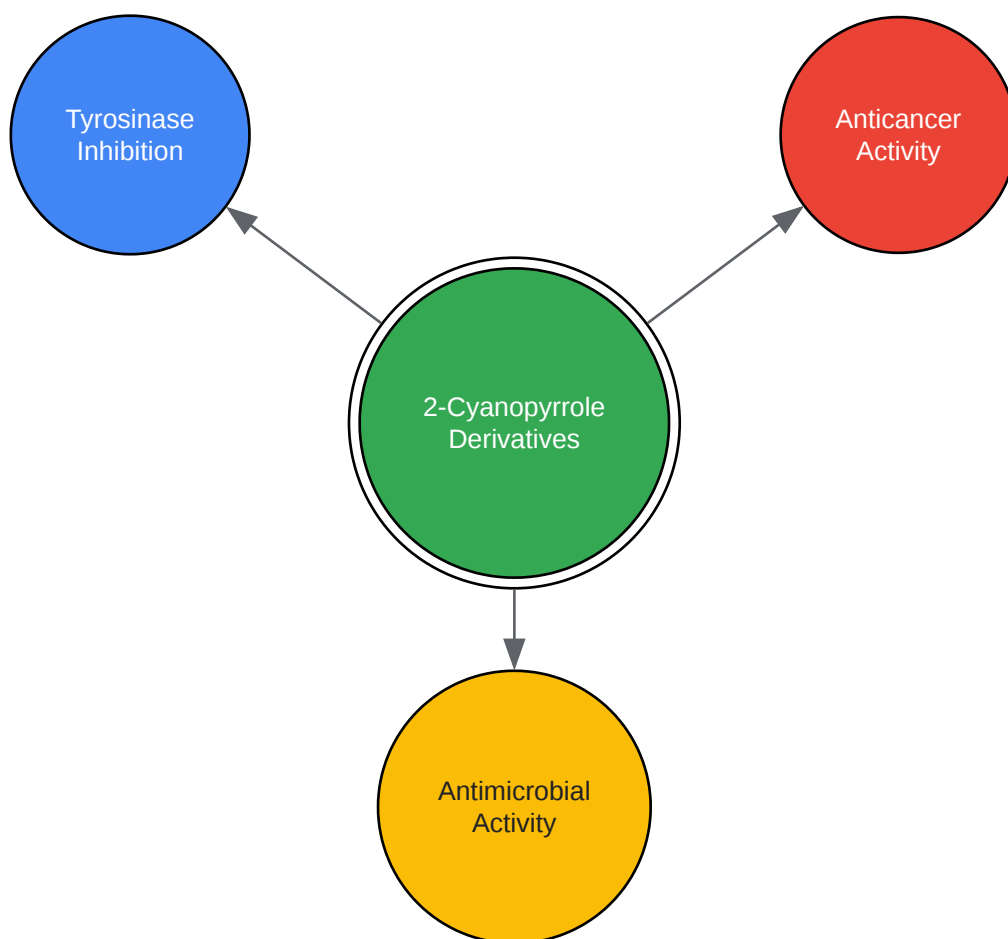
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Caption: Tyrosinase-mediated melanin synthesis pathway and the inhibitory action of 2-cyanopyrrole derivatives.



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Caption: General experimental workflow for a structure-activity relationship (SAR) study.



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Caption: Diverse biological activities of 2-cyanopyrrole derivatives.

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